![molecular formula C21H24N6O2 B6507383 5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 895651-71-5](/img/structure/B6507383.png)

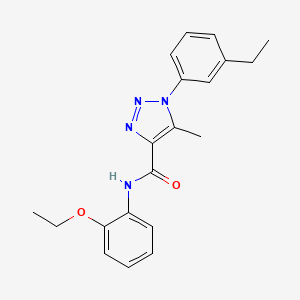

5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

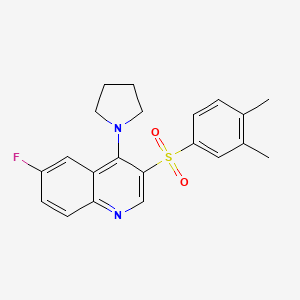

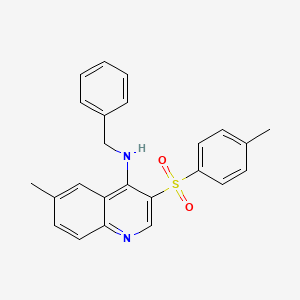

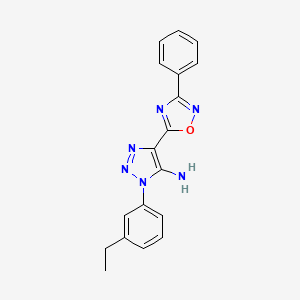

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques like NMR, IR, and mass spectrometry. These techniques can provide information about the compound’s functional groups, molecular weight, and structural features .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. The compound’s functional groups largely determine its reactivity. For example, amines can participate in reactions like acylation and alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be determined experimentally and are important for handling and storing the compound .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with organic halides or pseudohalides. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Specifically, boron reagents play a crucial role in this process. Researchers have developed several classes of boron reagents tailored for specific SM coupling conditions . The compound could potentially serve as a boron reagent in this context.

Protodeboronation in Organic Synthesis

Protodeboronation, a less explored area, involves the removal of boron from boronic esters. While many protocols focus on functionalizing deboronation of alkyl boronic esters, catalytic protodeboronation remains an interesting challenge. Your compound might find application in this context, contributing to the development of new synthetic routes .

Building Blocks for Organic Synthesis

Pinacol boronic esters, like the one you’ve described, are highly valuable building blocks in organic synthesis. They participate in diverse reactions, including cross-coupling, hydromethylation, and more. Researchers often utilize these esters to construct complex molecules efficiently .

Benzylic Position Reactions

Considering the benzylic nature of your compound, it may exhibit interesting reactivity at the benzylic position. Benzylic halides typically react via SN1 or SN2 pathways, depending on their substitution pattern. Understanding how this compound behaves in such reactions could provide insights into its synthetic utility .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-amino-1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-(2-phenylethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-14-7-6-10-17(15(14)2)24-18(28)13-27-20(22)19(25-26-27)21(29)23-12-11-16-8-4-3-5-9-16/h3-10H,11-13,22H2,1-2H3,(H,23,29)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTKXTSNDBLXJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507303.png)

![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6507316.png)

![2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6507337.png)

![7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6507342.png)

![2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B6507348.png)

![5-[(furan-2-yl)methyl]-3-[(4-methoxyphenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6507372.png)

![N-(3,4-dimethylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6507377.png)

![N-benzyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6507400.png)